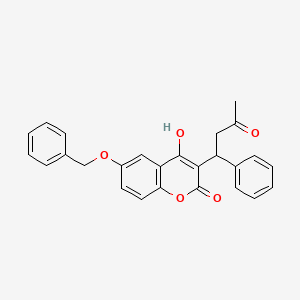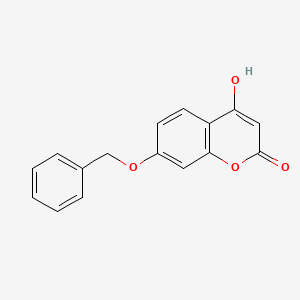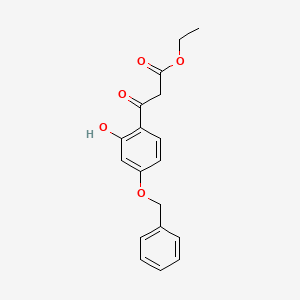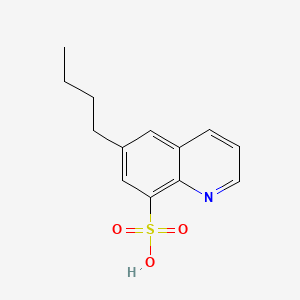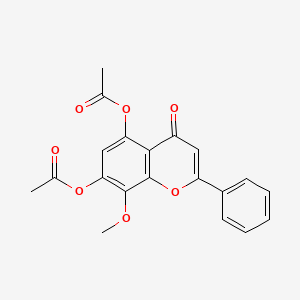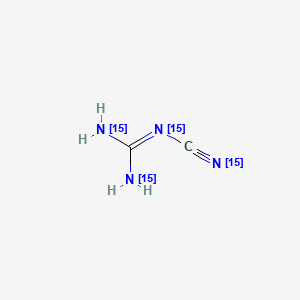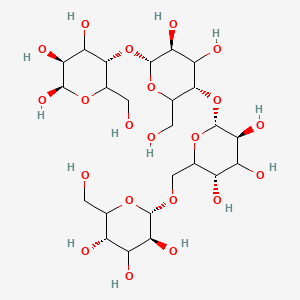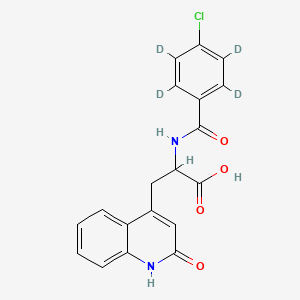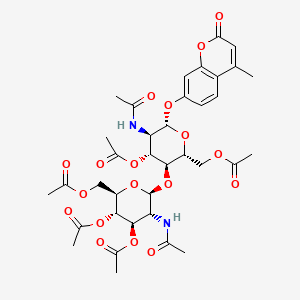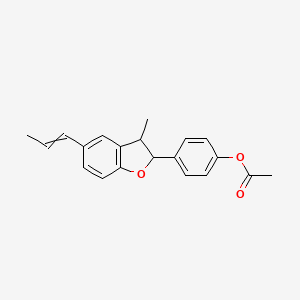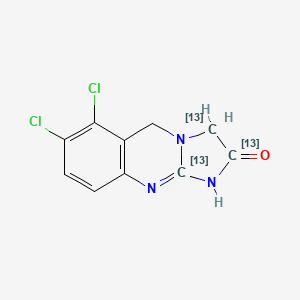
Anagrelide-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anagrelida-13C3 es una variante etiquetada de anagrelida, un inhibidor de la fosfodiesterasa tipo III. Se utiliza principalmente en entornos de investigación para estudiar la farmacocinética y farmacodinámica de la anagrelida. El compuesto está etiquetado con isótopos de carbono-13, lo que lo hace útil en espectrometría de masas y otras técnicas analíticas. La anagrelida en sí es conocida por sus potentes efectos trombocitopénicos, que logra al inhibir la maduración de megacariocitos y la agregación plaquetaria .
Métodos De Preparación
La síntesis de Anagrelida-13C3 implica varios pasos, comenzando con la preparación de alcohol 2,3-diclorobencílico. El proceso incluye reacciones de nitración, reducción y ciclación para formar la estructura central de imidazoquinazolina. Los átomos de carbono-13 etiquetados se introducen durante la síntesis de los materiales de partida. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que se minimiza el uso de reactivos tóxicos y subproductos .
Análisis De Reacciones Químicas
Anagrelida-13C3 sufre diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar los derivados de quinazolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, ácido nítrico para la nitración y varios catalizadores para la ciclación. Los principales productos formados dependen de las condiciones específicas de la reacción, pero generalmente incluyen derivados del núcleo de imidazoquinazolina .
Aplicaciones Científicas De Investigación
Anagrelida-13C3 se utiliza ampliamente en la investigación científica, particularmente en:
Química: Como estándar interno en espectrometría de masas para la cuantificación de anagrelida.
Biología: Para estudiar los efectos de la anagrelida en la maduración de megacariocitos y la agregación plaquetaria.
Medicina: En la investigación centrada en la trombocitemia y otros trastornos relacionados con las plaquetas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la agregación plaquetaria y vías relacionadas.
Mecanismo De Acción
Anagrelida-13C3 ejerce sus efectos al inhibir la fosfodiesterasa tipo III, lo que lleva a niveles aumentados de monofosfato cíclico de adenosina. Esta inhibición interrumpe la maduración de los megacariocitos, las células precursoras de las plaquetas, lo que reduce la producción de plaquetas. El compuesto también inhibe la agregación plaquetaria al interferir con las vías de señalización que involucran el monofosfato cíclico de adenosina y otros segundos mensajeros .
Comparación Con Compuestos Similares
Anagrelida-13C3 es único debido a su etiquetado con carbono-13, lo que lo hace particularmente útil en aplicaciones analíticas. Compuestos similares incluyen:
Anagrelida: El compuesto original sin etiquetar que se usa clínicamente para la trombocitemia.
Hidroxiurea: Otro fármaco utilizado para reducir el recuento de plaquetas, pero con un mecanismo de acción diferente.
Busulfán: Un agente quimioterapéutico que también reduce el recuento de plaquetas pero es menos selectivo que la anagrelida
Anagrelida-13C3 destaca por su especificidad y utilidad en entornos de investigación, brindando información sobre la farmacocinética y farmacodinámica de la anagrelida.
Propiedades
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXOEAOVRKTNQ-PTCNTQLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
